molecular formula C24H40N4O B3786859 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

Cat. No.: B3786859
M. Wt: 400.6 g/mol
InChI Key: NYBDCEWUCXHPMD-UHFFFAOYSA-N
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Description

1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[45]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one typically involves multiple steps. The key steps include the formation of the spirocyclic core and the introduction of the pyrazolyl and cyclohexylmethyl groups. Common reagents used in these reactions include cyclohexylmethylamine, pyrazole derivatives, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the pyrazolyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrazolyl or cyclohexylmethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolyl or cyclohexylmethyl derivatives.

Scientific Research Applications

1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. The spirocyclic core and pyrazolyl group may play key roles in these interactions, potentially affecting signaling pathways or enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

    1,7-Diazaspiro[4.5]decan-2-one: This compound shares the spirocyclic core but lacks the pyrazolyl and cyclohexylmethyl groups.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with different substituents.

Uniqueness

1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is unique due to its combination of a spirocyclic core, a pyrazolyl group, and a cyclohexylmethyl group. This unique structure may confer specific properties and interactions that are not observed in similar compounds.

Properties

IUPAC Name

1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N4O/c1-19-22(20(2)26(3)25-19)10-11-23(29)28-15-13-24(18-28)12-7-14-27(17-24)16-21-8-5-4-6-9-21/h21H,4-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBDCEWUCXHPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCC3(C2)CCCN(C3)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Reactant of Route 5
1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Reactant of Route 6
1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

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